![molecular formula C14H12N4 B13139020 2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile CAS No. 64089-23-2](/img/structure/B13139020.png)
2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile is a heterocyclic compound belonging to the bipyridine family This compound is characterized by its two pyridine rings connected by a single bond, with methyl groups at the 2’ and 6’ positions and nitrile groups at the 3’ and 5’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile can be achieved through a multistep process involving the Hantzsch dihydropyridine reaction. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions in ethanol. The reaction is carried out at elevated temperatures, usually around 80°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: The major product is the oxidized pyridine derivative.
Reduction: The major products are the corresponding amines.
Substitution: Various substituted bipyridine derivatives are formed depending on the reagents used.
Applications De Recherche Scientifique
2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a building block for various chemical products.
Mécanisme D'action
The mechanism of action of 2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
- 1,1’-Dimethyl-1,1’,2,2’,3,3’,6,6’-octahydro-4,4’-bipyridine
- 2,6-Dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid di-tert-butyl ester
- 4-Cyclohexyl-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylate
Uniqueness
2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile is unique due to its specific substitution pattern and the presence of nitrile groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
64089-23-2 |
|---|---|
Formule moléculaire |
C14H12N4 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H12N4/c1-9-11(7-15)14(12(8-16)10(2)18-9)13-5-3-4-6-17-13/h3-6,14,18H,1-2H3 |
Clé InChI |
UIFQQAGWFVSVAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C#N)C2=CC=CC=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



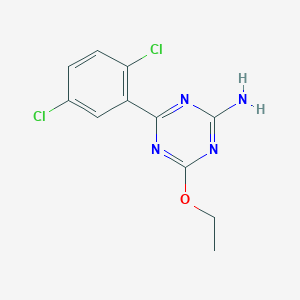

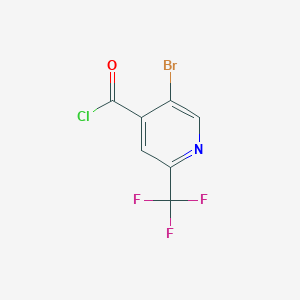
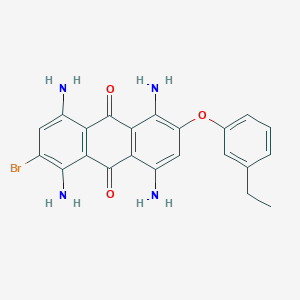
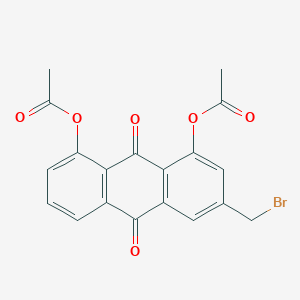
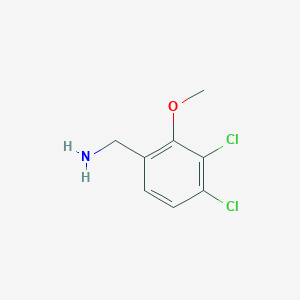
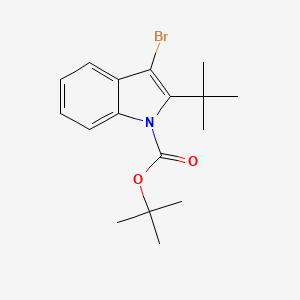
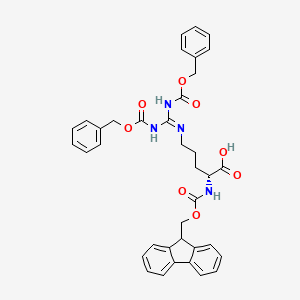
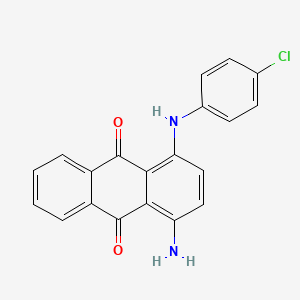
![Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester](/img/structure/B13139013.png)



